molecular formula C20H26O3Si B7948698 MFCD19690869

MFCD19690869

Cat. No.: B7948698
M. Wt: 342.5 g/mol
InChI Key: QJVMPBMNXBEMTE-UHFFFAOYSA-N
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Description

MFCD19690869 is an organic compound with the molecular formula C20H26O3Si. It is a benzaldehyde derivative, characterized by the presence of benzyloxy and tert-butyldimethylsilanyloxy groups attached to the benzene ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD19690869 typically involves the protection of hydroxyl groups and subsequent functionalization of the benzene ring. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide.

    Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD19690869 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and tert-butyldimethylsilanyloxy groups can be substituted under specific conditions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide for benzyloxy group introduction, tert-butyldimethylsilyl chloride for silylation.

Major Products

    Oxidation: 4-Benzyloxy-3-(tert-butyldimethylsilanyloxy)benzoic acid.

    Reduction: 4-Benzyloxy-3-(tert-butyldimethylsilanyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituents introduced.

Scientific Research Applications

MFCD19690869 has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of MFCD19690869 depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological studies, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzaldehyde: Lacks the tert-butyldimethylsilanyloxy group, making it less sterically hindered.

    3-(tert-Butyldimethylsilanyloxy)benzaldehyde: Lacks the benzyloxy group, affecting its reactivity and solubility.

    4-Hydroxy-3-(tert-butyldimethylsilanyloxy)benzaldehyde: Contains a hydroxyl group instead of a benzyloxy group, altering its chemical properties.

Uniqueness

MFCD19690869 is unique due to the presence of both benzyloxy and tert-butyldimethylsilanyloxy groups, which provide steric protection and influence its reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and other scientific research applications.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-phenylmethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3Si/c1-20(2,3)24(4,5)23-19-13-17(14-21)11-12-18(19)22-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMPBMNXBEMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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